molecular formula C20H34F2O5 B601816 7-[(1R,2R,3R)-2-(4,4-difluoro-3-hydroxyoctyl)-3-hydroxy-5-oxocyclopentyl]heptanoic acid CAS No. 475992-30-4

7-[(1R,2R,3R)-2-(4,4-difluoro-3-hydroxyoctyl)-3-hydroxy-5-oxocyclopentyl]heptanoic acid

Cat. No.: B601816
CAS No.: 475992-30-4
M. Wt: 392.5
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound, also known as Lubiprostone metabolite M3 , has a molecular formula of C20H34F2O5 . It is a derivative of Lubiprostone , which is used in the treatment of chronic constipation and irritable bowel syndrome .


Molecular Structure Analysis

The InChI string of the compound is InChI=1S/C20H34F2O5/c1-2-3-12-20(21,22)18(25)11-10-15-14(16(23)13-17(15)24)8-6-4-5-7-9-19(26)27/h14-15,17-18,24-25H,2-13H2,1H3,(H,26,27)/t14-,15-,17-,18?/m1/s1 . The Canonical SMILES string is CCCCC(C(CCC1C(CC(=O)C1CCCCCCC(=O)O)O)O)(F)F .


Physical And Chemical Properties Analysis

The molecular weight of the compound is 392.5 g/mol . It has 3 hydrogen bond donors and 7 hydrogen bond acceptors . The compound has a rotatable bond count of 14 . The exact mass and monoisotopic mass of the compound are both 392.23743050 g/mol .

Scientific Research Applications

Prostaglandin Synthesis

  • This compound is a key intermediate in the total synthesis of natural prostaglandins and their analogues. For instance, esters of racemic versions of this compound were subjected to stereoselective hydrolysis by a Saccharomyces species, resulting in optically resolved enantiomorphs for F- and E-type prostaglandin synthesis (Marsheck & Miyano, 1973).

Pharmacological Activities

  • Novel derivatives of this compound have been synthesized and evaluated for their ability to mimic E series prostaglandins, notably in stimulating cAMP formation in the mouse ovary and binding to the rat kidney plasma prostaglandin receptor (Smith, Lee, Gould, & Cragoe, 1977).

Methodologies in Synthesis

  • New methods have been developed for synthesizing related compounds, useful as prostanoid synthons, from commercially available materials. This has implications for laboratory-scale production (Naora, Ohnuki, & Nakamura, 1988).

Enzyme Inhibition

  • Derivatives of this compound have been shown to be effective inhibitors of certain enzymes. For example, certain analogues have been synthesized and shown to inhibit the enzyme renin, which is significant in the study of hypertension and related cardiovascular diseases (Thaisrivongs, Schostarez, Pals, & Turner, 1987).

Material Science Applications

  • This compound has also found applications in materials science. For instance, it has been used in the development of controlled-release corrosion inhibitors for steel, which is a significant contribution to the field of corrosion science and engineering (Aghzzaf et al., 2014).

Hybrid Material Development

  • It has been incorporated into hybrid materials consisting of semiconductor nanocrystals, showing potential use in photovoltaic devices (Pokrop et al., 2010).

Mechanism of Action

Target of Action

The primary target of Lubiprostone and its metabolite M3 is the ClC-2 chloride channels located on the apical side of the gastrointestinal epithelial cells . These channels play a crucial role in the secretion of a chloride-rich fluid that softens the stool, increases gastrointestinal motility, and induces spontaneous bowel movements .

Mode of Action

Lubiprostone and its metabolite M3 work by activating the ClC-2 chloride channels . This activation promotes the secretion of a chloride-rich fluid into the intestinal lumen . The increase in fluid softens the bowel contents and increases the bulk of the bowel contents, stimulating peristalsis . This peristaltic reflex triggers the peristalsis .

Biochemical Pathways

The activation of ClC-2 chloride channels leads to an increase in chloride levels in the lumen of the bowel . Water osmotically follows the chloride, leading to an increase in fluid . This increased fluid both softens the bowel contents and increases the bulk of the bowel contents, stimulating peristalsis . The peristaltic reflex triggers the peristalsis .

Pharmacokinetics

Lubiprostone is rapidly and extensively metabolized by 15-position reduction, α-chain β-oxidation, and ω-chain ω-oxidation . M3, a metabolite of lubiprostone in both humans and animals, is formed by the reduction of the carbonyl group at the 15-hydroxy moiety that consists of both α-hydroxy and β-hydroxy epimers . M3 makes up less than 10% of the dose of radiolabeled lubiprostone .

Result of Action

The activation of ClC-2 chloride channels by Lubiprostone and its metabolite M3 leads to an increase in the secretion of a chloride-rich fluid . This increased fluid secretion softens the stool, increases gastrointestinal motility, and induces spontaneous bowel movements . This results in the alleviation of symptoms of constipation .

Action Environment

The action of Lubiprostone and its metabolite M3 is localized to the gastrointestinal tract, specifically the apical membrane of the gastrointestinal epithelial cells . This local action allows for increased intestinal fluid secretion and improved fecal transit . This action bypasses the antisecretory effects of opiates, which suppress secretomotor neuron excitability .

Biochemical Analysis

Biochemical Properties

Lubiprostone metabolite M3 plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It specifically activates ClC-2 chloride channels on the apical aspect of gastrointestinal epithelial cells, leading to chloride-rich fluid secretion . This interaction results in the softening of stool, increased motility, and promotion of spontaneous bowel movements. The compound’s interaction with these chloride channels is essential for its therapeutic effects in treating constipation.

Cellular Effects

Lubiprostone metabolite M3 influences various types of cells and cellular processes. It primarily affects gastrointestinal epithelial cells by enhancing chloride ion transport, which in turn increases fluid secretion into the intestinal lumen This action helps in softening the stool and improving bowel movements

Molecular Mechanism

The molecular mechanism of Lubiprostone metabolite M3 involves its binding interactions with ClC-2 chloride channels. By activating these channels, the compound facilitates the movement of chloride ions into the intestinal lumen, which is followed by the passive movement of sodium and water . This process results in increased intestinal fluid secretion, thereby alleviating constipation. The activation of ClC-2 channels is a critical step in the compound’s mechanism of action.

Dosage Effects in Animal Models

The effects of Lubiprostone metabolite M3 vary with different dosages in animal models. At therapeutic doses, the compound effectively enhances intestinal fluid secretion and improves bowel movements . At higher doses, there may be potential toxic or adverse effects, including excessive fluid secretion and electrolyte imbalance. Threshold effects and the safety profile of the compound at various dosages need to be carefully evaluated in preclinical studies.

Metabolic Pathways

Lubiprostone metabolite M3 is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes extensive metabolism, primarily in the liver, where it is converted into its active form . The metabolic flux and levels of metabolites are influenced by various factors, including enzyme activity and the presence of cofactors. Understanding these pathways is crucial for optimizing the compound’s therapeutic efficacy.

Transport and Distribution

The transport and distribution of Lubiprostone metabolite M3 within cells and tissues involve specific transporters and binding proteins. The compound is transported across the gastrointestinal epithelium, where it exerts its effects on chloride channels Its localization and accumulation in target tissues are essential for its therapeutic action

Subcellular Localization

Lubiprostone metabolite M3 exhibits specific subcellular localization, which is critical for its activity and function. The compound is directed to the apical aspect of gastrointestinal epithelial cells, where it activates ClC-2 chloride channels . Post-translational modifications and targeting signals may play a role in directing the compound to specific cellular compartments or organelles. Understanding these localization mechanisms is important for elucidating the compound’s mode of action.

Properties

IUPAC Name

7-[(1R,2R,3R)-2-(4,4-difluoro-3-hydroxyoctyl)-3-hydroxy-5-oxocyclopentyl]heptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34F2O5/c1-2-3-12-20(21,22)18(25)11-10-15-14(16(23)13-17(15)24)8-6-4-5-7-9-19(26)27/h14-15,17-18,24-25H,2-13H2,1H3,(H,26,27)/t14-,15-,17-,18?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNVYHTHOCKTJCO-MWPGWRTMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(CCC1C(CC(=O)C1CCCCCCC(=O)O)O)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC(C(CC[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)O)O)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34F2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

475992-30-4
Record name (11alpha)-16,16-Difluoro-11,15-dihydroxy-9-oxoprostan-1-oic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0475992304
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (11.ALPHA.)-16,16-DIFLUORO-11,15-DIHYDROXY-9-OXOPROSTAN-1-OIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E6ED27K8BN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-[(1R,2R,3R)-2-(4,4-difluoro-3-hydroxyoctyl)-3-hydroxy-5-oxocyclopentyl]heptanoic acid
Reactant of Route 2
7-[(1R,2R,3R)-2-(4,4-difluoro-3-hydroxyoctyl)-3-hydroxy-5-oxocyclopentyl]heptanoic acid
Reactant of Route 3
7-[(1R,2R,3R)-2-(4,4-difluoro-3-hydroxyoctyl)-3-hydroxy-5-oxocyclopentyl]heptanoic acid
Reactant of Route 4
7-[(1R,2R,3R)-2-(4,4-difluoro-3-hydroxyoctyl)-3-hydroxy-5-oxocyclopentyl]heptanoic acid
Reactant of Route 5
7-[(1R,2R,3R)-2-(4,4-difluoro-3-hydroxyoctyl)-3-hydroxy-5-oxocyclopentyl]heptanoic acid
Reactant of Route 6
7-[(1R,2R,3R)-2-(4,4-difluoro-3-hydroxyoctyl)-3-hydroxy-5-oxocyclopentyl]heptanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.